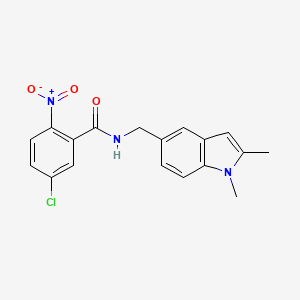

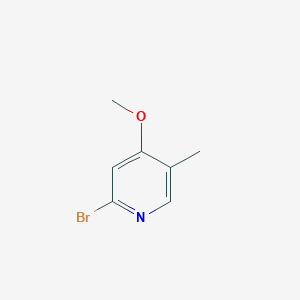

![molecular formula C22H21N5O5 B2528764 3-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-羰基)苯甲腈草酸盐 CAS No. 1351644-51-3](/img/structure/B2528764.png)

3-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-羰基)苯甲腈草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate" is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The papers provided discuss similar compounds with variations in their chemical structure, which are synthesized and evaluated for their potential as therapeutic agents. For instance, compounds with a benzimidazole nucleus linked to a piperazine moiety are explored for their H1-antihistaminic activity , while others with a piperazine attached to an oxazole ring are investigated for antidepressant and antianxiety properties . Additionally, piperazine derivatives are also evaluated for their antagonistic activity against serotonin3 (5-HT3) receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of benzimidazole derivatives with antihistaminic activity includes the preparation of substituted piperazinyl benzimidazoles, where the oxygen atom in the substituent plays a crucial role in the activity . Another synthesis route involves the Claisen Schmidt condensation followed by cyclization and Mannich's reaction to produce piperazine derivatives with potential antidepressant and antianxiety effects . The microwave-assisted solvent-free synthesis is also employed to create imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones with piperazine substituents, showcasing an efficient method for preparing such compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole or imidazo[2,1-b][1,3]benzothiazole core linked to a piperazine ring. The presence of specific substituents, such as the ethoxyethyl group in benzimidazole derivatives, significantly influences the pharmacological activity . The structural data are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their final activity. The Claisen Schmidt condensation is a key step in forming the conjugated enone system, which is then cyclized to form the oxazole ring . The Mannich reaction introduces the piperazine moiety, which is essential for the biological activity of these compounds . The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis process, as seen in the preparation of benzothiazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic systems, heteroatoms, and flexible chains contribute to their solubility, stability, and reactivity. These properties are essential for the compounds' interaction with biological targets and their overall pharmacokinetic profile. The spectral data obtained from IR, NMR, and mass spectrometry provide insights into the compounds' purity and structural integrity .

科学研究应用

抗癌活性

研究表明,可通过含氮杂环的存在在结构上与该化合物相关的恶二唑衍生物已被合成并评估其抗癌活性。Caneschi等人的一项研究。(2019)合成了亲脂性的1,2,4-和1,3,4-恶二唑衍生物,并评估了它们对乳腺癌和结肠癌细胞的体外细胞毒性作用,结果表明某些衍生物显示出有希望的选择性和效力(Caneschi et al., 2019)。

抗炎和抗菌活性

哌嗪衍生物已被确认为有效的抗炎和抗菌剂。Patel、Karkhanis和Patel (2019)进行的一项研究合成了具有哌嗪连接子的苯并咪唑衍生物,并使用体内方法评估了它们的抗炎活性,发现该系列中的几种化合物具有很高的效力(Patel, Karkhanis, & Patel, 2019)。

抗结核特性

开发新的抗结核药剂也是研究的重点。Kim等人。(2009)探讨了硝基咪唑衍生物的构效关系,确定了针对结核分枝杆菌的有氧活性的关键决定因素。这项研究强调了硝基咪唑和咪唑衍生物在开发新的结核病治疗选择中的潜力(Kim et al., 2009)。

酶抑制剂在治疗中的应用

特定酶的抑制一直是新药开发的目标。Shibuya等人。(2018)发现了一种有效的酰基辅酶A:胆固醇O-酰基转移酶(ACAT)-1抑制剂,这是一种参与胆固醇代谢的关键酶。该研究结果突出了具有苯并咪唑和哌嗪成分的化合物在治疗与ACAT-1过表达相关的疾病中的治疗潜力(Shibuya et al., 2018)。

作用机制

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .

Biochemical Pathways

Imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole, can influence its bioavailability .

Result of Action

It is known that imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .

属性

IUPAC Name |

3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O.C2H2O4/c21-13-15-4-3-5-16(12-15)20(26)25-10-8-24(9-11-25)14-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12H,8-11,14H2,(H,22,23);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYDERRXZPXCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC(=C4)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)

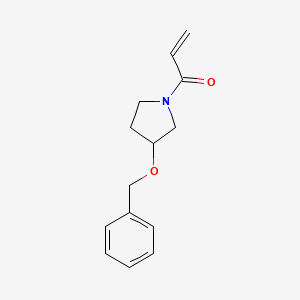

![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

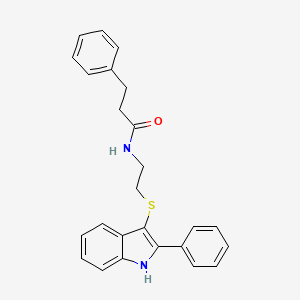

![4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2528701.png)